molecular formula C13H20ClNO3 B5112438 3-amino-3-[4-(2-methylpropoxy)phenyl]propanoic acid;hydrochloride

3-amino-3-[4-(2-methylpropoxy)phenyl]propanoic acid;hydrochloride

Cat. No.: B5112438
M. Wt: 273.75 g/mol
InChI Key: YACAJDYUPHXLMI-UHFFFAOYSA-N
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Description

3-amino-3-[4-(2-methylpropoxy)phenyl]propanoic acid;hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a phenyl ring substituted with a 2-methylpropoxy group, and a propanoic acid moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-[4-(2-methylpropoxy)phenyl]propanoic acid;hydrochloride typically involves multi-step organic reactions. One common approach is the alkylation of 4-hydroxyphenylacetic acid with 2-methylpropyl bromide to introduce the 2-methylpropoxy group. This is followed by the introduction of the amino group through reductive amination or other suitable methods. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The purification process may involve recrystallization or chromatography techniques to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-amino-3-[4-(2-methylpropoxy)phenyl]propanoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce primary or secondary amines.

Scientific Research Applications

3-amino-3-[4-(2-methylpropoxy)phenyl]propanoic acid;hydrochloride has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme interactions or as a substrate in biochemical assays.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-amino-3-[4-(2-methylpropoxy)phenyl]propanoic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in hydrophobic interactions. These interactions can affect the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-amino-3-(4-hydroxyphenyl)propanoic acid: Similar structure but with a hydroxy group instead of a 2-methylpropoxy group.

    3-amino-3-(4-methylphenyl)propanoic acid: Contains a methyl group on the phenyl ring instead of a 2-methylpropoxy group.

    3-amino-3-(4-aminophenyl)propanoic acid: Features an amino group on the phenyl ring.

Uniqueness

The presence of the 2-methylpropoxy group in 3-amino-3-[4-(2-methylpropoxy)phenyl]propanoic acid;hydrochloride imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and suitable for specialized applications in research and industry.

Properties

IUPAC Name

3-amino-3-[4-(2-methylpropoxy)phenyl]propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3.ClH/c1-9(2)8-17-11-5-3-10(4-6-11)12(14)7-13(15)16;/h3-6,9,12H,7-8,14H2,1-2H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACAJDYUPHXLMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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